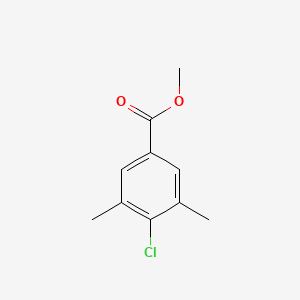![molecular formula C12H13ClF2N4O B1427090 2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one CAS No. 1062246-01-8](/img/structure/B1427090.png)
2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one
Vue d'ensemble
Description
2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one is a useful research compound. Its molecular formula is C12H13ClF2N4O and its molecular weight is 302.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
Ce composé s'est avéré prometteur dans la lutte contre le cancer. Les dérivés de cette molécule ont été évalués pour leurs activités anticancéreuses in vitro, en particulier contre la lignée cellulaire MCF-7 pour le cancer du sein. Certains dérivés ont démontré une activité significative, indiquant le potentiel de ce composé comme échafaudage pour développer de nouveaux agents anticancéreux .
Activité antimicrobienne
Les propriétés antimicrobiennes des dérivés de ce composé ont été explorées, certains montrant une activité antibactérienne puissante contre des souches telles que S. pneumoniae, B. cereus et S. aureus. Cela suggère son application dans le développement de nouveaux antibiotiques ou antiseptiques .
Propriétés antioxydantes
Certains dérivés ont également été testés pour leurs capacités antioxydantes en utilisant la méthode de l'essai DPPH. Un dérivé particulier a montré une activité potentielle élevée, ce qui pourrait être bénéfique pour prévenir les maladies liées au stress oxydatif .
Études d'amarrage moléculaire
Des études d'amarrage moléculaire ont été menées pour comprendre l'efficacité de liaison de ces composés à des cibles biologiques. Par exemple, les études d'amarrage avec le site actif de l'ER-alpha ont montré une bonne énergie de liaison, ce qui est crucial pour la conception de médicaments dans les cancers liés aux hormones .
Simulations de dynamique moléculaire
Pour mieux comprendre le comportement de ces composés au niveau moléculaire, des simulations de dynamique moléculaire ont été réalisées à l'aide d'outils comme GROMACS. Cela permet de prédire la stabilité et le comportement du composé dans les systèmes biologiques, ce qui est essentiel pour le développement de médicaments .
Synthèse sans solvant
Le composé et ses dérivés ont été synthétisés en utilisant une technique d'irradiation micro-ondes sans solvant. Cette méthode est respectueuse de l'environnement et offre une alternative plus rapide et plus propre aux méthodes de synthèse traditionnelles, ce qui en fait une approche attrayante pour les applications de la chimie verte .
Mécanisme D'action
Target of Action
The primary target of this compound is Polo-like kinase 1 (PLK1) . PLK1 is an enzyme that plays a crucial role in regulating cell cycles, particularly as an early trigger for the G2/M phase transition .
Mode of Action
The compound acts as a selective inhibitor of PLK1 . It binds to the active site of the enzyme, thereby inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of PLK1 affects the cell cycle regulation pathway. PLK1 is essential for the G2/M phase transition, and its inhibition can lead to cell cycle arrest at the G2 phase . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
It is known that the compound has excellent in vitro cellular potency
Result of Action
The inhibition of PLK1 by this compound leads to cell cycle arrest and can induce apoptosis . This can result in the death of cancer cells that overexpress PLK1, making it a potential therapeutic agent for various types of cancer .
Analyse Biochimique
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
It is believed to influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
2-chloro-9-cyclopentyl-7,7-difluoro-5,8-dihydropyrimido[4,5-b][1,4]diazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF2N4O/c13-11-16-5-8-9(18-11)19(7-3-1-2-4-7)6-12(14,15)10(20)17-8/h5,7H,1-4,6H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCPBKFOMWSJFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(C(=O)NC3=CN=C(N=C32)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B1427008.png)
![5-Phenyl-5H-pyrido[3,2-b]indole](/img/structure/B1427009.png)
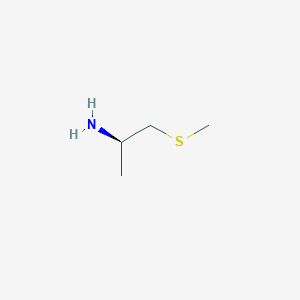
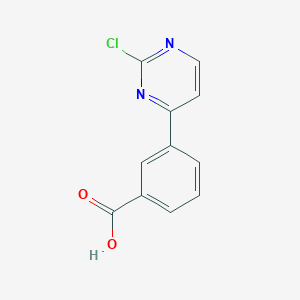

![1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1427014.png)
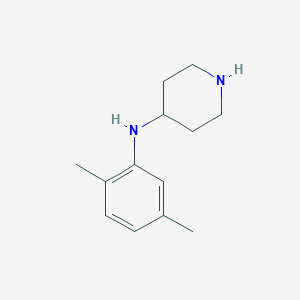
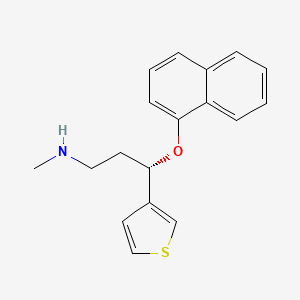

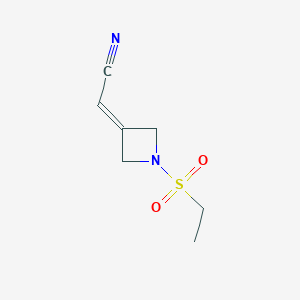

![(S)-methyl 4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B1427025.png)
![2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1427029.png)
